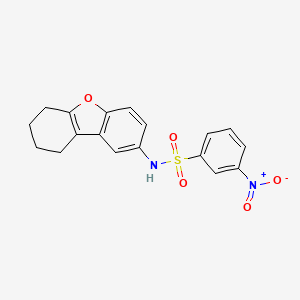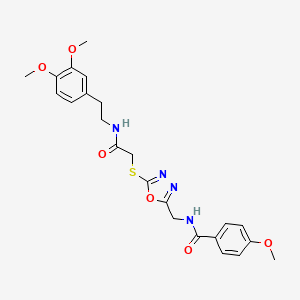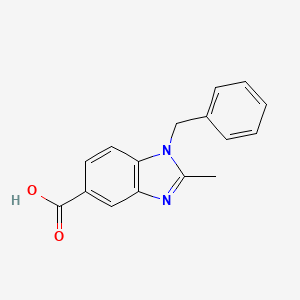
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is an organic compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O2/c1-11-17-14-9-13 (16 (19)20)7-8-15 (14)18 (11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H,19,20) .Aplicaciones Científicas De Investigación
Structural and Luminescent Properties
One application of benzimidazole derivatives, closely related to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, is in the synthesis of metal-organic frameworks (MOFs). These compounds have been employed to assemble with Cd(II) ions under hydrothermal conditions, leading to the generation of one-dimensional (1D) and two-dimensional (2D) MOFs. These complexes exhibit blue emission in the solid state, indicating their potential use in luminescent materials. The luminescent properties of these complexes relate directly to their structural characteristics, showcasing the interplay between molecular architecture and photophysical behavior (Yao, Che, & Zheng, 2008).
Environmental Impact and Biodegradation
Benzotriazoles, including molecules structurally similar to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, are recognized as pervasive organic micropollutants in aquatic environments due to their extensive use as corrosion inhibitors. Research has elucidated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. This work identified major transformation products and provided insights into the broad range of reaction pathways, including oxidation and hydroxylation, underlying the biotransformation of these compounds. Such studies highlight the environmental relevance of these transformation products and the significant role of cometabolic processes in the degradation of micropollutants in biological wastewater treatment (Huntscha et al., 2014).
Angiotensin II Receptor Antagonism
Substituted benzimidazoles, closely related chemically to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, have been explored for their angiotensin II (AII) receptor antagonistic activity. This research led to the discovery of compounds with significant binding affinity to the AII receptor, demonstrating the potential of benzimidazole derivatives in the development of nonpeptide AII receptor antagonists for treating hypertension. The importance of specific structural features, such as the carboxyl group, for antagonistic activity against AII was emphasized, illustrating the therapeutic applications of these compounds (Kubo et al., 1993).
Synthetic Methods and Chemical Reactivity
The synthetic versatility of benzimidazole derivatives, akin to 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, has been showcased through the development of efficient methodologies for their preparation. These methods demonstrate the reactivity of such compounds in forming various structurally complex derivatives, underpinning their importance in organic synthesis and pharmaceutical development. For instance, p-nitrobenzoic acid has been utilized as a Bronsted organic acid promoter for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones, highlighting the synthetic utility of benzimidazole-related compounds (Varala, Enugala, & Adapa, 2007).
Propiedades
IUPAC Name |
1-benzyl-2-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-9-13(16(19)20)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLIEFTLBFUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)
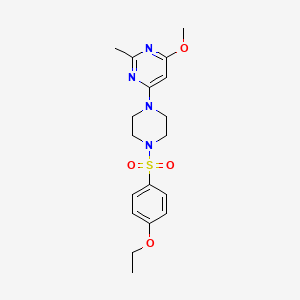
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)
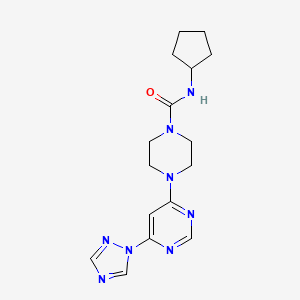
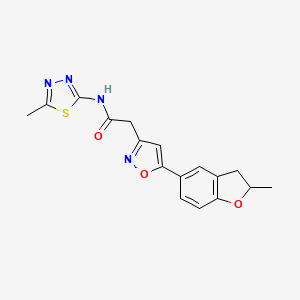

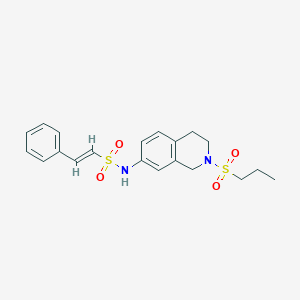
![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)
